An In-Depth Technical Guide to Methyl 2-(1-amino-2-hydroxyethyl)benzoate: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to Methyl 2-(1-amino-2-hydroxyethyl)benzoate: Structure, Properties, and Synthetic Utility
Abstract: This technical guide provides a comprehensive overview of Methyl 2-(1-amino-2-hydroxyethyl)benzoate, an organic compound with significant potential as a versatile building block in synthetic and medicinal chemistry. We will explore its unique molecular architecture, characterized by the ortho-positioning of a methyl ester and an amino alcohol substituent, which dictates its physicochemical properties and reactivity. This document details the compound's chemical identity, predicted spectroscopic profile, and discusses plausible synthetic strategies. Furthermore, it highlights its applications as a key intermediate for constructing complex heterocyclic systems and as a promising scaffold for drug discovery, drawing comparisons to structurally related molecules with known biological activities. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this multifunctional molecule.
Chemical Identity and Molecular Structure
Methyl 2-(1-amino-2-hydroxyethyl)benzoate is an organic compound belonging to the class of benzoates, which are esters derived from benzoic acid.[1] Its structure is distinguished by a methyl ester group and an amino alcohol side chain attached to the ortho (C2) position of the benzene ring.[1] This specific spatial arrangement of functional groups is critical, as it can facilitate intramolecular interactions that influence the molecule's overall reactivity and conformation.[1]
The molecule incorporates three primary functional groups: a methyl ester, a primary amine, and a primary alcohol.[1] This trifunctional nature makes it a highly valuable and versatile intermediate for a wide range of chemical transformations.
| Identifier | Value |
| IUPAC Name | methyl 2-(1-amino-2-hydroxyethyl)benzoate |
| CAS Number | 1270526-84-5[1] |
| Molecular Formula | C₁₀H₁₃NO₃[1] |
| Molecular Weight | 195.21 g/mol [1] |
| SMILES | COC(=O)C1=CC=CC=C1C(CO)N[1] |
| InChI | 1S/C10H13NO3/c1-14-10(13)8-5-3-2-4-7(8)9(11)6-12/h2-5,9,12H,6,11H2,1H3[1] |
Physicochemical Properties
The physical properties of Methyl 2-(1-amino-2-hydroxyethyl)benzoate are directly influenced by its multifunctional structure. The presence of both hydrogen bond donors (the primary amine and hydroxyl groups) and hydrogen bond acceptors (the carbonyl and ether oxygens of the ester group) suggests complex intermolecular interactions.[1]
| Property | Value / Observation | Structural Rationale |
| Physical State | Solid at standard conditions.[1] | Strong intermolecular forces, including hydrogen bonding, contribute to a higher melting point compared to non-polar analogues. |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., methanol, ethanol) and moderately soluble in less polar solvents. Poorly soluble in water. | The combination of a non-polar benzene ring and polar functional groups allows for solubility in a range of solvents. The overall molecule size limits high aqueous solubility. |
| Hydrogen Bond Donors | 2 (from -NH₂ and -OH) | These sites are critical for interacting with polar solvents and biological macromolecules. |
| Hydrogen Bond Acceptors | 3 (from C=O, O-CH₃, and -OH) | These sites contribute to the molecule's ability to engage in hydrogen bonding, affecting its solubility and binding properties. |
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not widely published, a robust prediction of its spectroscopic characteristics can be made based on its functional groups and chemical structure. This analysis is fundamental for reaction monitoring and structural verification during synthesis.
| Technique | Predicted Key Signals and Interpretation |
| ¹H NMR | ~7.2-8.0 ppm (m, 4H): Aromatic protons on the benzene ring. ~4.0-4.5 ppm (m, 1H): Methine proton (-CH(NH₂)-). ~3.9 ppm (s, 3H): Methyl protons of the ester (-OCH₃). ~3.6-3.8 ppm (m, 2H): Methylene protons of the alcohol (-CH₂OH). ~1.5-3.0 ppm (br s, 3H): Exchangeable protons of the amine (-NH₂) and hydroxyl (-OH) groups. |
| ¹³C NMR | ~168 ppm: Carbonyl carbon of the ester (C=O). ~125-140 ppm: Aromatic carbons. ~65 ppm: Methylene carbon of the alcohol (-CH₂OH). ~55 ppm: Methine carbon (-CH(NH₂)-). ~52 ppm: Methyl carbon of the ester (-OCH₃). |
| IR (cm⁻¹) | 3400-3200 (broad): Overlapping O-H and N-H stretching vibrations. 3050-3000: Aromatic C-H stretching. 2950-2850: Aliphatic C-H stretching. ~1720 (strong): C=O stretching of the ester. ~1250: C-O stretching of the ester. |
| Mass Spec. (MS) | m/z 195: Molecular ion peak [M]⁺. Predicted Fragments: m/z 164 ([M-CH₂OH]⁺), m/z 136 ([M-COOCH₃]⁺), reflecting losses of key functional groups. |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of Methyl 2-(1-amino-2-hydroxyethyl)benzoate generally proceeds from readily available benzoic acid derivatives.[1] A common conceptual approach involves the modification of a precursor molecule already containing the methyl benzoate framework. One of the most logical and efficient routes would involve the reduction of a suitable keto-azide or nitro-ketone precursor.
The causality behind this choice is chemoselectivity. A reagent like sodium borohydride (NaBH₄) is highly effective at reducing ketones to secondary alcohols while typically leaving ester and nitro groups untouched under controlled conditions. Subsequent reduction of the nitro group or azide to a primary amine can then be achieved using stronger reducing agents or catalytic hydrogenation.
Representative Synthetic Protocol
The following is a robust, self-validating protocol for a potential synthesis starting from Methyl 2-acetylbenzoate. This protocol is designed to ensure high purity and yield through controlled steps and in-process checks.
Materials:
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Methyl 2-(2-nitro-1-oxoethyl)benzoate (precursor, synthesized separately)
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Methanol (Anhydrous)
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Sodium Borohydride (NaBH₄)
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Palladium on Carbon (10% Pd/C)
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Hydrogen Gas (H₂) or a transfer hydrogenation source like Ammonium Formate
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Ethyl Acetate
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Saturated Sodium Bicarbonate solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Step 1: Selective Ketone Reduction
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In a round-bottom flask under a nitrogen atmosphere, dissolve the precursor, Methyl 2-(2-nitro-1-oxoethyl)benzoate (1.0 eq), in anhydrous methanol.
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Cool the solution to 0°C using an ice bath. This is critical to control the exothermic reaction and prevent side reactions.
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Add Sodium Borohydride (1.1 eq) portion-wise over 30 minutes, monitoring the reaction temperature to keep it below 5°C.
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Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot confirms completion.
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Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
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Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the nitro-alcohol intermediate.
Step 2: Nitro Group Reduction (Catalytic Hydrogenation)
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Dissolve the nitro-alcohol intermediate from Step 1 in methanol.
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Carefully add 10% Palladium on Carbon (approx. 5 mol%).
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Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker).
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Stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).
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The reaction is self-validating; completion is indicated by the cessation of hydrogen consumption and confirmed by TLC.
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Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 2-(1-amino-2-hydroxyethyl)benzoate.
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Purify via column chromatography on silica gel if necessary.
Caption: A representative two-step workflow for the synthesis of Methyl 2-(1-amino-2-hydroxyethyl)benzoate.
Chemical Reactivity
The utility of this molecule as a synthetic intermediate is derived from the distinct reactivity of its functional groups.[1]
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Primary Amine (-NH₂): Acts as a nucleophile, readily participating in amide bond formation, alkylation, and condensation reactions to form heterocycles.[1]
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Primary Alcohol (-OH): Can be oxidized to an aldehyde or carboxylic acid, or can undergo esterification or etherification to introduce new functionalities.[1]
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Methyl Ester (-COOCH₃): Susceptible to hydrolysis to the corresponding carboxylic acid, reduction to a primary alcohol, or transesterification.[1]
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Aromatic Ring: Can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.[1]
Applications in Research and Drug Development
Role as a Synthetic Intermediate
Methyl 2-(1-amino-2-hydroxyethyl)benzoate is a powerful building block for constructing more complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of many pharmacologically active compounds.[1] For example, the amine and the ortho-ester (or its hydrolyzed carboxylic acid form) can be cyclized to form various benzimidazole or benzoxazine derivatives, which are prevalent motifs in medicinal chemistry.[1]
Caption: Potential synthetic pathways from the core molecule to diverse chemical classes.
Potential Pharmacological Significance
While specific biological data for this compound is limited, compounds with similar structural features have demonstrated notable biological activities, including antibacterial and anti-inflammatory effects.[1] The molecule's design makes it a promising scaffold for medicinal chemistry exploration for several reasons:[1]
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Hydrogen Bonding: The amine and hydroxyl groups are excellent hydrogen bond donors and acceptors, enabling strong interactions with the active sites of enzymes and receptors.[1]
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π-π Interactions: The aromatic ring can engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein targets.[1]
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Prodrug Potential: The methyl ester can be designed as a prodrug moiety, which may be cleaved in vivo by esterases to release the active carboxylic acid form, potentially improving bioavailability.[1]
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Chirality: The carbon atom bearing the amine and hydroxyl groups is a chiral center, allowing for the synthesis of stereoisomers which could exhibit different pharmacological profiles.
Conclusion
Methyl 2-(1-amino-2-hydroxyethyl)benzoate is a molecule of significant interest due to its unique combination of reactive functional groups arranged in a synthetically advantageous ortho-configuration. Its value as a building block for complex heterocyclic systems is clear, and its structural motifs suggest considerable potential as a scaffold for the development of novel therapeutic agents. The predictive spectroscopic data and representative synthetic protocol provided in this guide offer a solid foundation for researchers to begin exploring the chemistry and applications of this promising compound.
